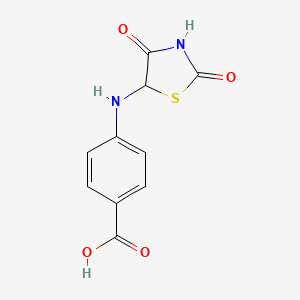

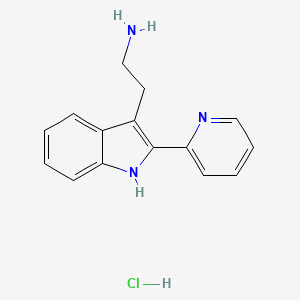

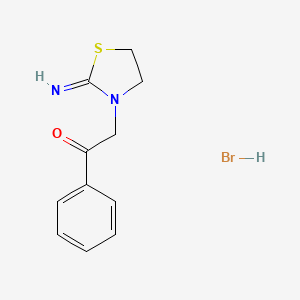

Ethyl 1-(5-formyl-2-pyridinyl)-4-piperidinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(5-formyl-2-pyridinyl)-4-piperidinecarboxylate is a compound that is structurally related to various pyridine and piperidine derivatives, which have been studied for their potential as inhibitors of human placental aromatase and other biological activities. These compounds are of interest due to their selective inhibition properties and their potential use in medicinal chemistry .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, an improved synthesis of 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione, a compound with a similar pyridine and piperidine structure, has been reported. This synthesis was adapted for the preparation of homologues with different alkyl substituents . Another related compound, ethyl 4-piperidingcarboxylate, was synthesized from isonicotinic acid through esterification and hydrogenation, with a notable overall yield . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of Ethyl 1-(5-formyl-2-pyridinyl)-4-piperidinecarboxylate.

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 1-(5-formyl-2-pyridinyl)-4-piperidinecarboxylate has been analyzed using various techniques. For example, the crystal structure of ethyl 5-(ethoxycarbonyl)-2,6-dimethyl-4-(4-pyridyl)-1,4-dihydropyridine-3-carboxylate was determined, revealing a monoclinic crystal system with specific unit cell parameters and molecular packing characterized by numerous hydrogen-bonded interactions . Such analyses are crucial for understanding the three-dimensional conformation and potential interaction sites of the molecule.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored through various chemical reactions. For instance, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate was used in selective cyclocondensation reactions to produce pyrazolo[3,4-b]pyridin-3-ones . These studies provide a foundation for understanding how Ethyl 1-(5-formyl-2-pyridinyl)-4-piperidinecarboxylate might react under different chemical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized. For example, the electrophilicity index and other reactivity descriptors of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate were determined, indicating that the molecule is a strong electrophile . Additionally, the supramolecular aggregation of polysubstituted pyridines through various intermolecular interactions has been described, which is relevant for understanding the behavior of Ethyl 1-(5-formyl-2-pyridinyl)-4-piperidinecarboxylate in different environments .

Scientific Research Applications

High-Temperature Reactions

Katrizky et al. (1996) explored the reactions of pyridine and piperidine with formic acid, demonstrating its role as a formylating, methylating, and reducing agent. The study revealed mechanisms involving C-C bond scission of the pyridine ring through retro-vinylogous-bis-aza-Aldol reactions, leading to the synthesis of various N-alkyl piperidines, including ethyl variants, under high-temperature conditions (Katrizky et al., 1996).

Organic Synthesis and Catalysis

Zhu, Lan, and Kwon (2003) reported a phosphine-catalyzed [4 + 2] annulation process, where ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon, leading to the synthesis of highly functionalized tetrahydropyridines. This process highlights the utility of ethyl-substituted compounds in catalysis and organic synthesis (Zhu, Lan, & Kwon, 2003).

Anticancer Research

Rehman et al. (2018) synthesized and evaluated piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids as anticancer agents. This study underscores the potential pharmaceutical applications of ethyl 1-(5-formyl-2-pyridinyl)-4-piperidinecarboxylate derivatives in developing new anticancer treatments (Rehman et al., 2018).

Synthesis for Clinical Studies

Andersen et al. (2013) developed a multi-kilogram-scale synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor, demonstrating the scalability of processes involving ethyl 1-(5-formyl-2-pyridinyl)-4-piperidinecarboxylate for supporting preclinical and clinical studies (Andersen et al., 2013).

Tuberculosis Research

Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues, including ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, as novel Mycobacterium tuberculosis GyrB inhibitors. This research highlights the role of ethyl-substituted compounds in developing new treatments for tuberculosis (Jeankumar et al., 2013).

properties

IUPAC Name |

ethyl 1-(5-formylpyridin-2-yl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-2-19-14(18)12-5-7-16(8-6-12)13-4-3-11(10-17)9-15-13/h3-4,9-10,12H,2,5-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWDWOQKMXXYEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=NC=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701208424 |

Source

|

| Record name | Ethyl 1-(5-formyl-2-pyridinyl)-4-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701208424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(5-formylpyridin-2-yl)piperidine-4-carboxylate | |

CAS RN |

886360-68-5 |

Source

|

| Record name | Ethyl 1-(5-formyl-2-pyridinyl)-4-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886360-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-(5-formyl-2-pyridinyl)-4-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701208424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

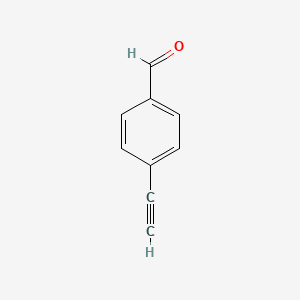

![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303582.png)

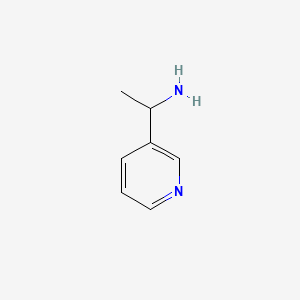

![4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303587.png)

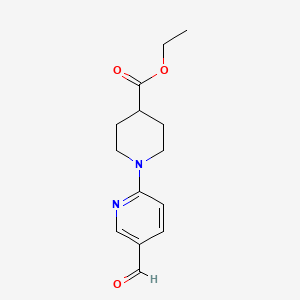

![1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)

![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)